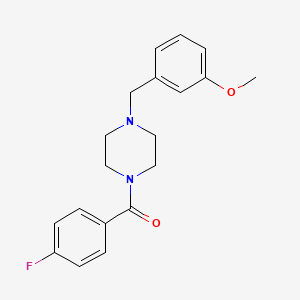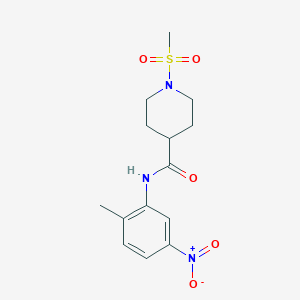![molecular formula C18H19ClN2O2 B5853978 N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide, also known as BAC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAC is a small molecule that belongs to the family of benzamides. It is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism.
Applications De Recherche Scientifique
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has been shown to inhibit the PI3K pathway, which is frequently dysregulated in cancer cells. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation research, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has also been shown to reduce the infiltration of immune cells into inflamed tissues.
In neurodegenerative disorder research, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation, which are key features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide exerts its biological effects by inhibiting the PI3K pathway, which is a key signaling pathway involved in various cellular processes, including cell growth, survival, and metabolism. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide specifically inhibits the p110α isoform of PI3K, which is frequently mutated in cancer cells. By inhibiting the PI3K pathway, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide inhibits the activation of downstream signaling molecules, including AKT and mTOR, which are involved in cell proliferation and survival. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide also inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer models, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide inhibits cell growth and induces apoptosis in cancer cells. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide also inhibits angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth. In inflammation models, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide reduces the production of pro-inflammatory cytokines and chemokines and reduces immune cell infiltration into inflamed tissues. In neurodegenerative disorder models, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide protects neurons from oxidative stress and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high level of specificity for the p110α isoform of PI3K. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide is also stable and can be easily synthesized. However, N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide also has some limitations. It has low solubility in water, which can limit its use in some experiments. N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide also has a short half-life in vivo, which can limit its efficacy in some disease models.
Orientations Futures
There are several future directions for the research of N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Additionally, the development of more potent and selective inhibitors of the PI3K pathway, including N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide, is an area of active research. Finally, the combination of N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide with other therapeutic agents, such as chemotherapy and radiation therapy, is a promising approach to enhance their efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with butyric anhydride, followed by reduction with tin (II) chloride and sodium borohydride. The resulting compound is then acylated with 3-methylbenzoyl chloride to yield N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Propriétés
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-5-17(22)20-14-8-9-15(19)16(11-14)21-18(23)13-7-4-6-12(2)10-13/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERLPDRILJQTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5853904.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5853912.png)
![3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)

![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)
![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)